molecular formula C15H8ClFN2S B3881648 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole

6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B3881648
M. Wt: 302.8 g/mol
InChI Key: VQOZJCFTKRUOTO-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a chloro and fluorophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves multistep reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluorobenzaldehyde, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also emphasize the optimization of reaction conditions to minimize waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3]benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s interaction with DNA and proteins disrupts essential cellular processes, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2S/c16-10-3-6-13-14(7-10)20-15-18-12(8-19(13)15)9-1-4-11(17)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZJCFTKRUOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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